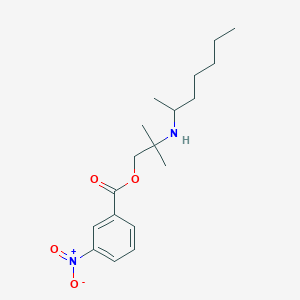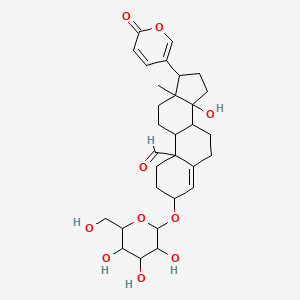
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hexopyranosyloxy group, a hydroxy group, and a trienolide moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide typically involves multiple steps, including the formation of the hexopyranosyloxy group and the introduction of the hydroxy and trienolide functionalities. Common synthetic routes may involve the use of protecting groups, selective oxidation, and glycosylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trienolide moiety can be reduced to form saturated or partially saturated derivatives.
Substitution: The hexopyranosyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The hexopyranosyloxy group and hydroxy functionalities play crucial roles in these interactions, influencing the compound’s biological activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hexopyranosyloxy)-2-hydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: A glycoglycerolipid with similar structural features.
3-(Hexopyranosyloxy)-14-hydroxycard-20(22)-enolide: Another compound with a hexopyranosyloxy group and hydroxy functionalities.
Uniqueness
3-(Hexopyranosyloxy)-14-hydroxy-19-oxobufa-4,20,22-trienolide is unique due to its specific combination of functional groups and the trienolide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
73309-75-8 |
|---|---|
Formule moléculaire |
C30H40O10 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H40O10/c1-28-9-7-20-21(30(28,37)11-8-19(28)16-2-5-23(33)38-14-16)4-3-17-12-18(6-10-29(17,20)15-32)39-27-26(36)25(35)24(34)22(13-31)40-27/h2,5,12,14-15,18-22,24-27,31,34-37H,3-4,6-11,13H2,1H3 |
Clé InChI |
AVMSZBMWLNNGEP-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5=CC(CCC35C=O)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


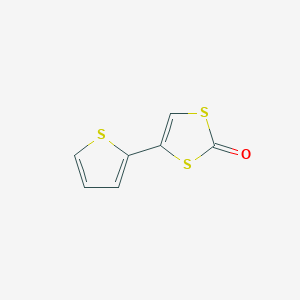
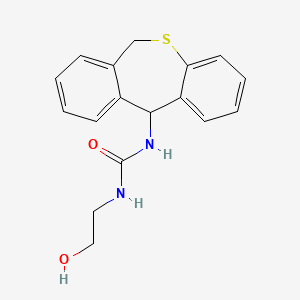
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)

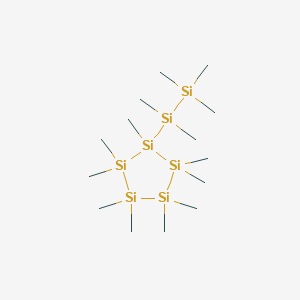
![(5R,5aR,8aR,9R)-9-(4-ethoxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14443594.png)
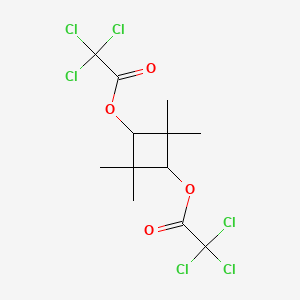
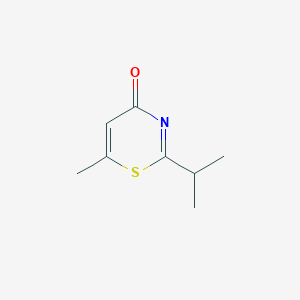

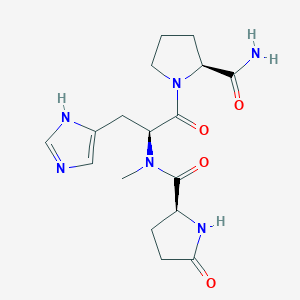
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)

